2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Description
2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a benzohydrazide derivative featuring a methoxy group at the 2-position of the benzene ring and a pyridine moiety substituted with a trifluoromethyl group at the 4-position. This compound belongs to a class of hydrazide derivatives known for their versatile biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic effects and binding interactions with biological targets .
Synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, 4-hydroxybenzoic acid is esterified, followed by substitution with 2-bromo-3-(trifluoromethyl)pyridine to form the pyridyloxy intermediate. Subsequent hydrazide formation via hydrazine hydrate and condensation with aldehydes yields hydrazone derivatives .
Properties
IUPAC Name |
2-methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-11-5-3-2-4-10(11)13(21)20-19-12-8-9(6-7-18-12)14(15,16)17/h2-8H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLXYRMPNVWKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347898 | |
| Record name | 2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883010-02-4 | |
| Record name | 2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide typically involves the reaction of 2-methoxybenzohydrazide with 4-(trifluoromethyl)pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has indicated that compounds similar to 2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide exhibit antimicrobial properties. For instance, studies have demonstrated that hydrazones and their derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties : The compound has been explored for its anticancer potential. A study focusing on hydrazone derivatives revealed that they could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Specifically, the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumor cells.
Anti-inflammatory Effects : Another area of interest is the anti-inflammatory activity of similar compounds. Research indicates that hydrazide derivatives can modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Material Science Applications
Polymer Chemistry : The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to increased resistance to solvents and thermal degradation, making it suitable for high-performance materials .
Nanotechnology : This compound has been utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of nanocarriers that can effectively transport therapeutic agents to targeted sites within the body .
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of hydrazone derivatives, including variations of this compound. The derivatives were screened for antimicrobial activity against several pathogens. Results indicated a significant reduction in bacterial viability, highlighting the compound's potential as a lead structure for developing new antibiotics .
Case Study 2: Anticancer Research
A comprehensive study published in Cancer Letters evaluated the cytotoxic effects of hydrazone derivatives on various cancer cell lines. The findings revealed that this compound exhibited potent antiproliferative effects, with IC50 values comparable to established chemotherapeutics. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of 2-Methoxy-N’-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Target Compound : Derivatives with 2-methoxy and 4-CF₃ groups (similar to ) exhibited moderate antibacterial activity against E. coli and S. aureus (Zone of Inhibition: 15–20 mm) .
- Analogues with Sulfonyl/Fluorine Substituents : Compounds like 4-((3-methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)-N'-(substituted benzylidene)benzohydrazide derivatives () showed superior activity (ZI: 19–25 mm) due to sulfonyl groups enhancing membrane permeability .
Enzyme Inhibition
Biological Activity
2-Methoxy-N'-[4-(trifluoromethyl)pyridin-2-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzohydrazide moiety with a methoxy group and a trifluoromethyl-substituted pyridine ring. Its structural formula is represented as follows:
This structure is significant as the presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of pharmaceutical compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxybenzohydrazide with 4-(trifluoromethyl)pyridine-2-carboxaldehyde. The reaction conditions usually include:
- Solvent : Ethanol or methanol
- Catalyst : Acidic or basic catalysts may be used to facilitate the reaction.
- Temperature : Reactions are often conducted at reflux temperatures.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its efficacy against:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound has shown an IC50 value as low as 0.048 µM against A549 cells, indicating potent antitumor activity .
The proposed mechanism of action includes:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death in cancer cells.
- Molecular Docking Studies : These studies suggest that the compound binds effectively to the colchicine site on tubulin, which is critical for its inhibitory effects on microtubule assembly .
Study 1: Antitumor Efficacy in vivo
A study evaluated the in vivo antitumor efficacy of this compound in mouse models with implanted tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Study 2: Mechanistic Insights
Further investigations using flow cytometry revealed that treatment with this compound leads to increased levels of pro-apoptotic markers and reduced anti-apoptotic proteins, confirming its role in apoptosis induction .
Data Summary Table
| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | HeLa | 0.99 | Apoptosis Induction |
| Antitumor | MCF-7 | 0.048 | Tubulin Inhibition |
| Antitumor | A549 | 0.048 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
